molecular formula C19H23NO3 B12738109 8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline CAS No. 88654-74-4

8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline

Cat. No.: B12738109
CAS No.: 88654-74-4
M. Wt: 313.4 g/mol
InChI Key: UJAGXHAWXHMPBU-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate quinoline derivatives with furan rings under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where hydrogen atoms can be replaced by other atoms or groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional ketone or aldehyde groups, while reduction could produce more saturated compounds .

Scientific Research Applications

8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved can include modulation of gene expression, protein synthesis, and signal transduction .

Properties

CAS No.

88654-74-4

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

8-methoxy-4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline

InChI

InChI=1S/C19H23NO3/c1-11(2)10-22-13(4)18-9-15-12(3)20-17-7-6-14(21-5)8-16(17)19(15)23-18/h6-9,11,13H,10H2,1-5H3

InChI Key

UJAGXHAWXHMPBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(OC2=C3C=C(C=CC3=N1)OC)C(C)OCC(C)C

Origin of Product

United States

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